Cas no 929440-82-4 (9-2-(4-methoxyphenyl)ethyl-3-phenyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one)

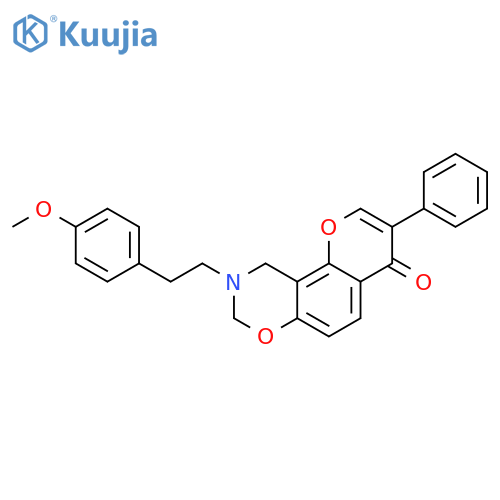

929440-82-4 structure

商品名:9-2-(4-methoxyphenyl)ethyl-3-phenyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one

CAS番号:929440-82-4

MF:C26H23NO4

メガワット:413.465127229691

CID:5427521

9-2-(4-methoxyphenyl)ethyl-3-phenyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one 化学的及び物理的性質

名前と識別子

-

- 9-[2-(4-methoxyphenyl)ethyl]-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one

- 9-2-(4-methoxyphenyl)ethyl-3-phenyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one

-

- インチ: 1S/C26H23NO4/c1-29-20-9-7-18(8-10-20)13-14-27-15-22-24(31-17-27)12-11-21-25(28)23(16-30-26(21)22)19-5-3-2-4-6-19/h2-12,16H,13-15,17H2,1H3

- InChIKey: CMXLHPOBDDAMIM-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC=C3C(=O)C(C4=CC=CC=C4)=COC3=C2CN(CCC2=CC=C(OC)C=C2)C1

9-2-(4-methoxyphenyl)ethyl-3-phenyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3385-5635-2μmol |

9-[2-(4-methoxyphenyl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |

929440-82-4 | 2μmol |

$57.0 | 2023-09-11 | ||

| Life Chemicals | F3385-5635-20mg |

9-[2-(4-methoxyphenyl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |

929440-82-4 | 20mg |

$99.0 | 2023-09-11 | ||

| Life Chemicals | F3385-5635-50mg |

9-[2-(4-methoxyphenyl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |

929440-82-4 | 50mg |

$160.0 | 2023-09-11 | ||

| Life Chemicals | F3385-5635-10mg |

9-[2-(4-methoxyphenyl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |

929440-82-4 | 10mg |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3385-5635-40mg |

9-[2-(4-methoxyphenyl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |

929440-82-4 | 40mg |

$140.0 | 2023-09-11 | ||

| Life Chemicals | F3385-5635-5μmol |

9-[2-(4-methoxyphenyl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |

929440-82-4 | 5μmol |

$63.0 | 2023-09-11 | ||

| Life Chemicals | F3385-5635-3mg |

9-[2-(4-methoxyphenyl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |

929440-82-4 | 3mg |

$63.0 | 2023-09-11 | ||

| Life Chemicals | F3385-5635-2mg |

9-[2-(4-methoxyphenyl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |

929440-82-4 | 2mg |

$59.0 | 2023-09-11 | ||

| Life Chemicals | F3385-5635-4mg |

9-[2-(4-methoxyphenyl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |

929440-82-4 | 4mg |

$66.0 | 2023-09-11 | ||

| Life Chemicals | F3385-5635-1mg |

9-[2-(4-methoxyphenyl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |

929440-82-4 | 1mg |

$54.0 | 2023-09-11 |

9-2-(4-methoxyphenyl)ethyl-3-phenyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one 関連文献

-

1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

929440-82-4 (9-2-(4-methoxyphenyl)ethyl-3-phenyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one) 関連製品

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬